3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aromatic amines . For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Scientific Research Applications
Synthesis and Precursor Applications
- A simple and high-yield synthesis method was developed for (S)-BZM and its derivatives, indicating the potential use of similar compounds as precursors for radiopharmaceuticals (Bobeldijk et al., 1990). This suggests that 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide could serve as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Antimicrobial Activity
- Some new 1H-benzimidazole-2-carboxamido derivatives demonstrated antimicrobial activity, suggesting that structurally similar compounds like 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide may also possess antibacterial or antifungal properties (Özden et al., 2011).
Anti-inflammatory and Analgesic Properties
- Novel compounds derived from visnaginone and khellinone, structurally related to benzimidazoles, exhibited significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This suggests potential research avenues for 3-chloro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide in developing new therapeutic agents.
Anticancer Evaluation
- 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives were synthesized and showed in vitro anticancer activity, indicating the potential for benzimidazole derivatives in cancer research (Salahuddin et al., 2014).
Antihistaminic Agents
- A series of 2-(4-substituted-1-piperazinyl)benzimidazoles was prepared and tested for H1-antihistaminic activity, suggesting a use for related compounds in the development of new antihistamines (Iemura et al., 1986).
Mechanism of Action
Target of Action
Similar compounds have been shown to have activity against certain kinases
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzamide derivatives, possibly through hydrogen bonding and hydrophobic interactions . The exact changes resulting from this interaction would depend on the specific target and are a subject of ongoing research.
Biochemical Pathways
Similar compounds have been shown to influence the activity of certain kinases , which play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and metabolism. The downstream effects of these changes would depend on the specific pathways in which the targets are involved.
Result of Action
Given its potential activity against certain kinases , it could influence various cellular processes, including cell proliferation, differentiation, and apoptosis
Properties
IUPAC Name |
3-chloro-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-22-9-15-19-13-6-5-12(8-14(13)20-15)18-16(21)10-3-2-4-11(17)7-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEOPWSWKKVMCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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